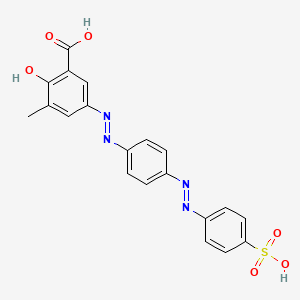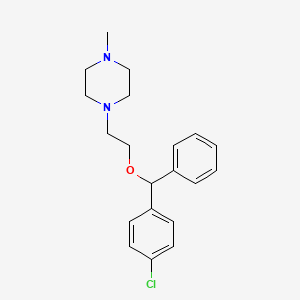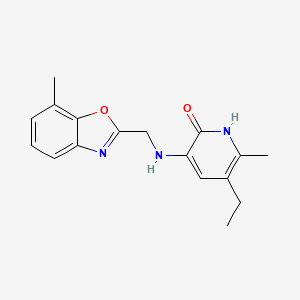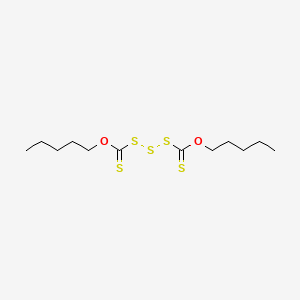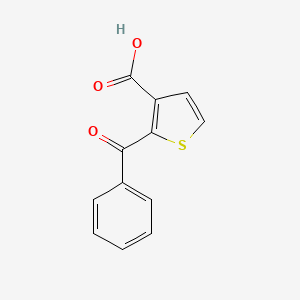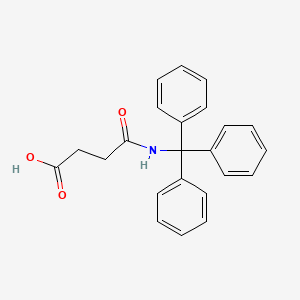
4-Oxo-4-(tritylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-4-(tritylamino)butanoic acid is a compound with the molecular formula C23H21NO3 It is characterized by the presence of a tritylamino group attached to a butanoic acid backbone, with a keto group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(tritylamino)butanoic acid typically involves the reaction of tritylamine with a suitable butanoic acid derivative. One common method includes the use of tritylamine and 4-oxobutanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4-Oxo-4-(tritylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The tritylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
科学的研究の応用
4-Oxo-4-(tritylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Oxo-4-(tritylamino)butanoic acid involves its interaction with specific molecular targets. The tritylamino group can interact with proteins and enzymes, potentially inhibiting their activity. The keto group at the fourth position may also play a role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 4-Oxo-4-(phenylamino)butanoic acid
- 4-Oxo-4-(methylamino)butanoic acid
- 4-Oxo-4-(trifluoromethylamino)butanoic acid
Comparison: 4-Oxo-4-(tritylamino)butanoic acid is unique due to the presence of the bulky tritylamino group, which can significantly influence its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
6622-12-4 |
|---|---|
分子式 |
C23H21NO3 |
分子量 |
359.4 g/mol |
IUPAC名 |
4-oxo-4-(tritylamino)butanoic acid |
InChI |
InChI=1S/C23H21NO3/c25-21(16-17-22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,24,25)(H,26,27) |
InChIキー |
CAEZYMRXMHXIFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




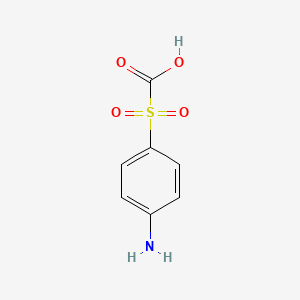

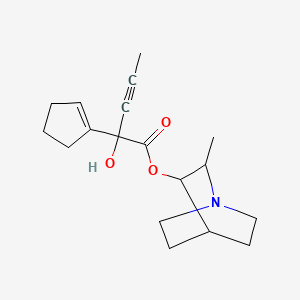
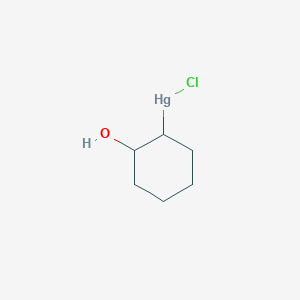
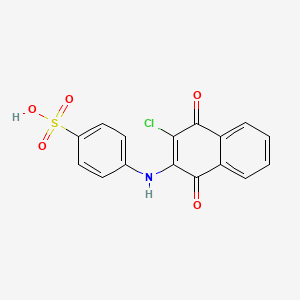
![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
